2-[(2E)-3-phenylprop-2-enamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cinnamoylglycinate is a monocarboxylic acid anion that is the conjugate base of N-cinnamoylglycine, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite. It is a monocarboxylic acid anion and a N-acylglycinate. It is a conjugate base of a N-cinnamoylglycine.
Scientific Research Applications
Anti-Inflammatory Potential
2-[(2E)-3-phenylprop-2-enamido]acetate derivatives have demonstrated significant anti-inflammatory potential. Research by Hošek et al. (2019) found that these compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, showing a higher potency than cinnamic acid, a parental compound. Some derivatives also decreased the level of TNF-α, suggesting a potential different mode of action from conventional drugs like prednisone.
Anticonvulsant Activity
The cinnamamide core in this compound is present in many compounds with anticonvulsant activity. Studies by Żesławska et al. (2017) on N-substituted cinnamamide derivatives have shown promising results in crystallographic studies, suggesting that specific molecular structures may be linked to anticonvulsant properties.
Antimalarial Activity
Research has identified certain this compound derivatives as potent antimalarial agents. Kos et al. (2022) found that some derivatives showed efficacy against the chloroquine-sensitive strain of Plasmodium falciparum, with minimal cytotoxic effects, making them promising for further investigation.
Antimicrobial and Antitubercular Activities
Studies have shown that this compound derivatives can exhibit significant antimicrobial activities. For instance, Pospíšilová et al. (2018) reported that some derivatives showed comparable or higher activities than standard antibiotics against various microbial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Antiproliferative Activity
The compound has shown potential in antiproliferative activity. Raffa et al. (2011) synthesized a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which exhibited in vitro antiproliferative activity against various cancer cell lines, indicating their role as antitubulin agents.
Properties
Molecular Formula |
C11H10NO3- |
---|---|
Molecular Weight |
204.2 g/mol |
IUPAC Name |
2-[[(E)-3-phenylprop-2-enoyl]amino]acetate |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/p-1/b7-6+ |
InChI Key |
YAADMLWHGMUGQL-VOTSOKGWSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.